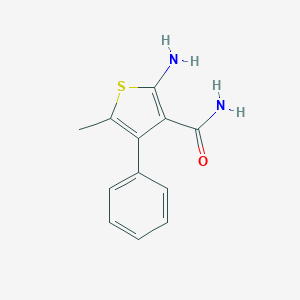

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5-methyl-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-9(8-5-3-2-4-6-8)10(11(13)15)12(14)16-7/h2-6H,14H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLYCORMRHJGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355944 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128118-34-3 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide, a key heterocyclic scaffold with significant applications in medicinal chemistry. The primary focus is on the practical and mechanistic details of the Gewald aminothiophene synthesis, a robust and widely adopted one-pot, multicomponent reaction. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that influence reaction outcomes. Furthermore, it offers insights into the characterization of the final product and outlines essential safety considerations. Visual aids in the form of reaction mechanism and workflow diagrams are included to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3][4][5] Its incorporation into molecular structures can confer a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][4] The versatility of the 2-aminothiophene moiety also allows it to serve as a key synthetic intermediate for the construction of more complex, fused heterocyclic systems.[2][3]

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is a valuable derivative within this class. Its synthesis is most efficiently achieved through the Gewald reaction, a multicomponent condensation first reported in 1961.[6][7] This reaction has become a cornerstone for the synthesis of polysubstituted 2-aminothiophenes due to its operational simplicity, use of readily available starting materials, and generally mild reaction conditions.[6][7]

This guide will delve into the synthesis of the title compound using phenylacetone, cyanoacetamide, and elemental sulfur, catalyzed by a base.

The Gewald Reaction: Principles and Mechanism

The Gewald reaction is a one-pot synthesis that brings together a ketone (or aldehyde), an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[8]

Core Reactants for the Target Synthesis:

-

Phenylacetone (Phenyl-2-propanone): This ketone provides the C4-phenyl and C5-methyl substituents of the thiophene ring.[9]

-

Cyanoacetamide: This active methylene compound furnishes the C2-amino and C3-carboxamide groups.

-

Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.

-

Base Catalyst (e.g., Triethylamine, Morpholine, or Piperidine): Facilitates key proton transfer steps in the reaction mechanism.

The reaction mechanism is generally understood to proceed through several key stages:[8][10][11][12]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (phenylacetone) and the active methylene nitrile (cyanoacetamide).[8][10][11][12] This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The precise mechanism of sulfur addition and the nature of the polysulfide intermediates are complex and have been the subject of computational studies.[10][11][12]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization.

-

Aromatization: The cyclized intermediate then aromatizes to yield the final 2-aminothiophene product. This final step is a significant driving force for the overall reaction.[10][11][12]

Mechanistic Diagram

Caption: Postulated Mechanism of the Gewald Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and may be optimized based on specific laboratory conditions and desired scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |

| Phenylacetone | 134.18 | 1.34 g (10 mmol) | 1.0 |

| Cyanoacetamide | 84.08 | 0.84 g (10 mmol) | 1.0 |

| Elemental Sulfur | 32.07 | 0.32 g (10 mmol) | 1.0 |

| Triethylamine | 101.19 | 1.5 mL (11 mmol) | 1.1 |

| Ethanol (Absolute) | - | 20 mL | - |

| Water (Deionized) | - | For workup | - |

| Ethyl Acetate | - | For extraction | - |

| Hexane | - | For recrystallization | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (1.34 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and absolute ethanol (20 mL).

-

Addition of Catalyst: With stirring, add triethylamine (1.5 mL, 11 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system, such as an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point range consistent with a pure compound. |

| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl group, the methyl protons, the amine protons, and the carboxamide protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including those of the thiophene and phenyl rings, the methyl group, and the carboxamide carbonyl. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-S stretching of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₂N₂OS, M.W. = 232.30 g/mol ). |

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Phenylacetone: A controlled substance in some jurisdictions. Handle in accordance with all applicable regulations. It is a colorless oil.[9][13][14]

-

Triethylamine: A corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

-

Elemental Sulfur: A flammable solid. Avoid creating dust.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Gewald reaction provides an efficient and versatile pathway for the synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable heterocyclic compound. The protocol and information presented in this guide offer a solid foundation for the successful synthesis and characterization of the title compound, which can serve as a crucial building block in the development of novel therapeutic agents.

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]

-

Gewald reaction. (n.d.). Wikipedia. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). Semantic Scholar. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed. [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2023). ResearchGate. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2009). Semantic Scholar. [Link]

-

Phenylacetone. (n.d.). Wikipedia. [Link]

-

Phenylacetone. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Phenylacetone - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ein Technischer Leitfaden zur Gewald-Reaktion: Synthese von 2-Aminothiophenen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Gewald-Reaktion, einer fundamentalen Methode zur Synthese von 2-Aminothiophen-Derivaten. Diese Thiophen-Struktureinheiten sind von entscheidender Bedeutung in der medizinischen Chemie und den Materialwissenschaften, da sie in einer Vielzahl von pharmazeutischen Wirkstoffen und funktionellen organischen Materialien vorkommen.

Einleitung: Die Bedeutung der Gewald-Reaktion

Die Gewald-Reaktion, erstmals 1966 von Karl Gewald berichtet, ist eine Mehrkomponentenreaktion, die die Synthese von hochsubstituierten 2-Aminothiophenen in einem einzigen Schritt ermöglicht. Die Reaktion vereint typischerweise ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes Nitril mit einer aktivierten Methylengruppe) und elementaren Schwefel in Gegenwart einer basischen Katalysators.

Die Eleganz und Effizienz dieser Reaktion haben sie zu einem unverzichtbaren Werkzeug in der organischen Synthese gemacht. Die Produkte, 2-Aminothiophene, dienen als vielseitige Bausteine für die Synthese komplexerer Moleküle, einschließlich Wirkstoffen mit entzündungshemmenden, antiviralen, und antikanzerogenen Eigenschaften.

Der Reaktionsmechanismus: Ein detaillierter Einblick

Das Verständnis des Mechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Anpassung an verschiedene Substrate. Die Reaktion verläuft in drei Hauptschritten.

Schritt 1: Knoevenagel-Kondensation

Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und dem α-Cyanoester. Die Base, typischerweise ein sekundäres Amin wie Piperidin oder Morpholin, deprotoniert die aktive Methylengruppe des Nitrils und erzeugt ein reaktives Carbanion. Dieses Nukleophil greift die Carbonylgruppe des Ketons oder Aldehyds an. Eine anschließende Dehydratisierung führt zur Bildung eines stabilen α,β-ungesättigten Nitril-Zwischenprodukts. Die Wahl einer milden Base ist hier entscheidend, um eine Selbstkondensation des Carbonylpartners zu verhindern.

Schritt 2: Michael-Addition von Schwefel

Im zweiten Schritt erfolgt die Addition von Schwefel. Das Carbanion, das durch Deprotonierung des α,β-ungesättigten Nitrils entsteht, greift den S₈-Ring des elementaren Schwefels an und öffnet ihn. Dies führt zur Bildung eines Polysulfid-Zwischenprodukts. Obwohl der genaue Mechanismus der Schwefeladdition und der anschließenden Zersetzung zu einem Monosulfid komplex ist und von den Reaktionsbedingungen abhängen kann, ist das Ergebnis die Bildung eines Thiolat-Zwischenprodukts. Dieses Thiolat steht im Gleichgewicht mit seinem protonierten Mercapto-Analogon.

Schritt 3: Zyklisierung und Aromatisierung

Der letzte Schritt ist eine intramolekulare Zyklisierung. Das Schwefel-Nukleophil greift die Nitrilgruppe an und bildet einen fünfgliedrigen Imin-Ring. Dieser Schritt wird oft als Thorpe-Ziegler-Zyklisierung bezeichnet. Das resultierende cyclische Imin tautomerisiert schnell zum thermodynamisch stabileren Enamin, was zur Bildung des aromatischen 2-Aminothiophen-Rings führt. Die Aromatisierung ist die treibende Kraft für den Abschluss der Reaktion.

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiophene scaffold is one such "privileged structure," offering a unique combination of synthetic accessibility, chemical stability, and a rich potential for biological activity.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide. We will dissect its chemical properties, from synthesis and reactivity to its three-dimensional structure and potential as a precursor for pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

The presence of amino and carboxamide functionalities on the thiophene ring makes this compound an ideal starting point for creating diverse chemical libraries for drug discovery campaigns.[4] Research into related thiophene-2-carboxamide derivatives has already revealed significant potential, with compounds exhibiting notable antioxidant and antibacterial activities.[5]

Molecular Structure and Physicochemical Properties

The structural arrangement of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide dictates its chemical behavior and potential for intermolecular interactions. While a crystal structure for the exact title compound is not publicly available, analysis of the closely related 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide provides critical insights into its likely conformation.[6]

The thiophene ring is expected to be planar.[6] A key feature is the steric repulsion between the phenyl group at the C4 position and the methyl group at the C5 position. This steric hindrance is likely minimized by the rotation of the phenyl ring out of the plane of the thiophene ring.[6] In the related crystal structure, the dihedral angle between the phenyl and thiophene rings is 54.9°.[6]

The molecule features both hydrogen bond donors (the amino group and the carboxamide N-H) and acceptors (the carboxamide carbonyl oxygen and the nitrogen of the amino group). This allows for the formation of both intra- and intermolecular hydrogen bonds, which can significantly influence its crystal packing and interaction with biological targets.[6]

Table 1: Physicochemical Properties of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

| Property | Value | Source |

| Molecular Formula | C12H12N2OS | [7] |

| Molecular Weight | 232.30 g/mol | [7] |

| CAS Number | 128118-34-3 | [7] |

| Appearance | Expected to be a solid | [4] |

Synthesis: The Gewald Reaction as a Cornerstone

The most convergent and well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1][4] This one-pot, multi-component condensation efficiently constructs the 2-aminothiophene core and is the primary route to obtaining 2-amino-5-methyl-4-phenylthiophene-3-carboxamide.[4]

The reaction involves the condensation of a ketone (in this case, a precursor that yields the 5-methyl-4-phenyl substitution pattern), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4]

Conceptual Workflow for the Gewald Synthesis

Caption: Workflow of the Gewald multicomponent reaction.

Detailed Experimental Protocol (Representative)

Causality: The choice of a basic catalyst is crucial as it facilitates the initial Knoevenagel condensation between the ketone and the active methylene nitrile, as well as the subsequent reactions involving sulfur. The solvent choice can significantly impact reaction efficiency and yield.[4] Microwave-assisted synthesis has been shown to accelerate the reaction, increase yields, and reduce byproducts compared to conventional heating.[8]

-

Reaction Setup: To a solution of phenylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.05 equivalents).

-

Catalyst Addition: Slowly add a basic catalyst, such as morpholine or triethylamine (1 equivalent), to the mixture while stirring.

-

Reaction: The reaction mixture is typically heated under reflux for a specified duration, or subjected to microwave irradiation (e.g., 50°C for 2 hours) to drive the reaction to completion.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the product is typically precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-5-methyl-4-phenylthiophene-3-carboxamide.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide lies in the reactivity of its functional groups, making it a versatile building block for more complex heterocyclic systems.[9]

Reactions at the Amino Group

The 2-amino group behaves as a typical aromatic amine and can undergo various transformations:[4]

-

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group.

-

Alkylation: Introduction of alkyl substituents.

-

Diazotization: Formation of a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (azomethines), which are precursors for other heterocyclic systems.[10]

Cyclocondensation Reactions: Gateway to Fused Systems

The juxtaposition of the 2-amino and 3-carboxamide groups provides the necessary functionalities for cyclocondensation reactions, leading to the formation of fused pyrimidine rings. This is a common strategy for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[4][9]

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Spectroscopic Characterization

While specific spectral data for 2-amino-5-methyl-4-phenylthiophene-3-carboxamide is not detailed in the provided search results, a representative profile can be predicted based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (7.0-8.0 ppm) corresponding to the phenyl group protons.- A broad singlet for the NH₂ protons of the amino group.- A singlet for the methyl group protons.- Signals for the carboxamide NH₂ protons. |

| ¹³C NMR | - Resonances for the quaternary carbons and CH carbons of the thiophene and phenyl rings.- A signal for the methyl carbon.- A downfield signal for the carbonyl carbon of the carboxamide group. |

| IR (cm⁻¹) | - N-H stretching vibrations for the amino and carboxamide groups (typically in the range of 3200-3500 cm⁻¹).- C=O stretching of the carboxamide group (around 1650 cm⁻¹).- C=C stretching vibrations of the aromatic rings. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.30).- Characteristic fragmentation patterns. |

Pharmacological Significance and Future Directions

The 2-aminothiophene scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][11] Specifically, derivatives of 2-amino-4-phenylthiophene have been investigated as potent and selective inhibitors of atypical protein kinase C (aPKC), which are implicated in diseases involving increased vascular permeability and inflammation.[12]

The structural features of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide make it an excellent candidate for further exploration in drug discovery programs. Its potential to be elaborated into thieno[2,3-d]pyrimidines, which are known purine bioisosteres, further enhances its value.[13] Future research will likely focus on the synthesis of libraries based on this core structure and their screening against various biological targets to identify novel therapeutic agents.

Conclusion

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is a molecule of significant interest, bridging the gap between straightforward synthesis and high potential for chemical diversification. Its robust synthesis via the Gewald reaction, coupled with the versatile reactivity of its amino and carboxamide groups, positions it as a valuable building block for medicinal chemists. The inherent biological potential of the 2-aminothiophene scaffold suggests that derivatives of this compound will continue to be a fruitful area of research in the quest for new and effective drugs.

References

- Touijer, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502.

- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825.

- Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate.

- Benchchem. (n.d.). 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4.

- MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.

- Joseph, P. S., et al. (1991). 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 47(3), 674-676.

- ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.

- Sci-Hub. (n.d.). 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide.

- PubMed. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. (n.d.).

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents. (n.d.).

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023).

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. (2021).

- 128118-34-3 | 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide | ChemScene. (n.d.).

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. chemscene.com [chemscene.com]

- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Chiriapkin | Drug development & registration [pharmjournal.ru]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Topic: 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide as a Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2][3] Its inherent electronic properties, conformational flexibility, and capacity for diverse functionalization make it a cornerstone for the synthesis of novel therapeutic agents and functional materials.[4][5][6]

This guide focuses on a specific, highly valuable derivative: 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide . Each substituent on this core is strategically significant:

-

The 2-amino group is a key nucleophilic handle, pivotal for constructing fused heterocyclic systems of significant pharmacological interest, such as thieno[2,3-d]pyrimidines.[2][7]

-

The 3-carboxamide moiety provides a crucial hydrogen bond donor/acceptor site, essential for molecular recognition at enzyme active sites or receptors. It also serves as a reactive center for further chemical elaboration.[8][9]

-

The 4-phenyl group introduces a significant hydrophobic element, often critical for binding in hydrophobic pockets of protein targets. Its orientation influences the overall molecular topology.

-

The 5-methyl group provides a subtle yet important steric and electronic contribution, fine-tuning the molecule's properties and interactions.

This document serves as a technical guide for leveraging this powerful building block, detailing its synthesis, reactivity, and diverse applications, with a focus on providing actionable protocols and mechanistic insights for the research professional.

Part 1: Synthesis via the Gewald Three-Component Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4][10] This one-pot synthesis is renowned for its operational simplicity, atom economy, and the mild conditions under which it proceeds.[4][11] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[12][13]

For the specific synthesis of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, the key reactants are:

-

Ketone: Phenylacetone (provides the 4-phenyl and 5-methyl substituents).

-

Active Methylene Nitrile: Cyanoacetamide (provides the 2-amino and 3-carboxamide groups).

-

Sulfur Source: Elemental sulfur (S₈).

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic transformations.[10][14] While variations exist, the generally accepted pathway involves three key stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (phenylacetone) and the active methylene compound (cyanoacetamide) to form an α,β-unsaturated nitrile intermediate.[10][14]

-

Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the elemental sulfur ring (S₈) to form a thiolate intermediate.[14][15]

-

Intramolecular Cyclization & Tautomerization: The thiolate anion attacks the cyano group in an intramolecular fashion, leading to the formation of a five-membered imine ring. This intermediate then undergoes a rapid tautomerization to yield the stable, aromatic 2-aminothiophene product.[5][10]

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide

This protocol is a representative procedure. Optimization of temperature, reaction time, and catalyst may be required based on specific laboratory conditions.

Materials:

-

Phenylacetone (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine or Triethylamine (0.2-0.5 eq)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).

-

Add absolute ethanol to create a slurry (approx. 4-5 mL per mmol of phenylacetone).

-

Add the basic catalyst (e.g., morpholine, 0.2 eq) to the mixture.[16]

-

Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) with vigorous stirring. The reaction mixture will typically turn dark red or brown.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.

-

Upon completion, allow the mixture to cool to room temperature. A solid precipitate often forms.

-

If necessary, place the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

Dry the solid product under vacuum to yield 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, typically as a pale yellow or off-white solid.

-

The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture if required.[16]

Note on Modifications: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[10][17]

Part 2: Synthetic Utility and Key Reactions

The true power of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide lies in its utility as a versatile intermediate. The ortho-positioning of the amino and carboxamide groups provides a perfect template for constructing fused heterocyclic systems.[2]

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds with a vast range of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties.[7][18] The title compound is an ideal precursor for these structures through cyclocondensation reactions.

Caption: Synthesis of fused thienopyrimidines.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Derivative

-

Place 2-amino-5-methyl-4-phenylthiophene-3-carboxamide (1.0 eq) in a round-bottom flask.

-

Add an excess of triethyl orthoformate (5-10 eq) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether or hexane, collected by filtration, and dried to yield the target thieno[2,3-d]pyrimidin-4-one.

Other Functional Group Transformations

-

N-Acylation/Alkylation: The 2-amino group readily undergoes acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[2]

-

Carboxamide to Nitrile: Dehydration of the 3-carboxamide group (e.g., using POCl₃ or trifluoroacetic anhydride) yields the corresponding 3-carbonitrile derivative, which is another valuable handle for synthesis.

Part 3: Applications in Drug Discovery

The 2-aminothiophene scaffold is a well-established pharmacophore.[1] Derivatives built upon the 2-amino-5-methyl-4-phenylthiophene-3-carboxamide core have been investigated for a multitude of therapeutic applications, most notably as kinase inhibitors.[19][20]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[19][20] The thienopyrimidine core, readily synthesized from the title compound, serves as an excellent "hinge-binding" motif for the ATP-binding site of many kinases.

Caption: Structure-Activity Relationship (SAR) logic for kinase inhibitors.

By varying the substituents introduced at the C2 and C4 positions of the thienopyrimidine ring (derived from the original carboxamide and amino groups, respectively), researchers can achieve potent and selective inhibition of key oncogenic kinases like EGFR, VEGFR-2, and FLT3.[18][19][21]

Summary of Biological Activities

The versatility of the 2-aminothiophene scaffold extends beyond kinase inhibition. Derivatives have shown a wide spectrum of bioactivity.

| Compound Class | Biological Target/Activity | Significance | Reference |

| Thieno[2,3-d]pyrimidines | EGFR, VEGFR-2 Kinase Inhibition | Anti-proliferative, anti-angiogenic agents for cancer therapy. | [18][21] |

| N-Acyl-2-aminothiophenes | Anti-inflammatory | Potential as novel NSAIDs or for treating inflammatory disorders. | [5][6] |

| Fused Thienopyridines | Antimicrobial, Antifungal | Addresses the need for new agents to combat resistant pathogens. | [6][22] |

| Tetrahydrobenzo[b]thiophenes | Adenosine A₁ Receptor Modulators | Potential treatments for cardiovascular diseases and neuropathic pain. | [9] |

| General 2-Aminothiophenes | Anti-leishmanial | Development of drugs for neglected tropical diseases. | [23] |

Part 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | Not explicitly found for this specific combination. 4815-35-4 for 5-phenyl analog. | [24] |

| Molecular Formula | C₁₂H₁₂N₂OS | - |

| Molecular Weight | 232.31 g/mol | - |

| Appearance | Pale yellow to off-white solid | - |

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the 5-CH₃ protons (~2.4-2.6 ppm).- Broad singlet for the 2-NH₂ protons (~5.5-7.0 ppm, exchangeable with D₂O).- Multiplets for the 4-Phenyl protons (~7.2-7.6 ppm).- Two broad singlets for the -CONH₂ protons (~7.0-8.0 ppm, exchangeable). |

| ¹³C NMR | - Signal for the 5-CH₃ carbon (~15-20 ppm).- Signals for aromatic carbons of the phenyl group (~125-140 ppm).- Signals for the thiophene ring carbons (~110-165 ppm).- Signal for the C=O of the carboxamide (~165-170 ppm). |

| IR (cm⁻¹) | - Two distinct N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- N-H stretching for the amide (~3100-3300 cm⁻¹).- Strong C=O stretching for the amide (~1640-1680 cm⁻¹).- C=C stretching for aromatic rings (~1450-1600 cm⁻¹). |

Conclusion

2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is far more than a simple chemical; it is a strategically designed building block that offers a rapid and efficient entry point into vast and pharmacologically rich chemical space. Its synthesis via the robust Gewald reaction and its predictable reactivity, particularly in the formation of thieno[2,3-d]pyrimidines, make it an indispensable tool for drug discovery and development. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this versatile heterocyclic core in their pursuit of novel therapeutics and functional materials.

References

- Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.

- ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- (2025).

- Wikipedia. (n.d.). Gewald reaction.

- Wardakhan, W. W., Gaber, H. M., Ouf, S. A., & Sherif, S. M. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives.

- (n.d.). 2‐Aminothiophenes by Gewald reaction.

- BenchChem. (2025). Application Notes and Protocols: 9-Phenanthreneacetonitrile in the Synthesis of Fused Heterocycles.

- BenchChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4.

- PubChem. (n.d.). 2-Amino-5-phenylthiophene-3-carboxamide.

- Makhal, P. N., Sood, A., Shaikh, A. S., Dayare, L. N., Khatri, D. K., & Kaki, V. R. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.

- (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review).

- BenchChem. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide.

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid.

- (2021).

- (n.d.). Preparation method of derivatives of 2-aminothiophene-3 formamide.

- MDPI. (2021). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.

- (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Nikolakopoulos, G., Figler, H., Linden, J., & Scammells, P. J. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358–2365.

- Félix, R. P. C., et al. (2018). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 23(11), 2999.

- (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.

- Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290.

- (n.d.). Drug Discovery - Inhibitor. chemical-kinomics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. d-nb.info [d-nb.info]

- 6. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 18. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemicalkinomics.com [chemicalkinomics.com]

- 21. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. 2-Amino-5-phenylthiophene-3-carboxamide | C11H10N2OS | CID 703965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide: A Technical Guide for Researchers

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] Their versatile synthetic accessibility, primarily through the robust Gewald reaction, allows for a high degree of functionalization, making them privileged scaffolds in drug discovery.[2][3][4][5][6] The title compound, 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide, embodies this structural motif and holds potential for diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of its structural and electronic properties through meticulous spectroscopic analysis is paramount for its development as a potential therapeutic agent or advanced material. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to be a self-validating resource for researchers, scientists, and drug development professionals engaged in the study of this important class of molecules.

Molecular Structure and Synthesis

The synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is typically achieved via the Gewald three-component reaction.[2][3][4] This one-pot synthesis involves the condensation of a ketone (phenylacetone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a base.[5][6]

Caption: Generalized workflow of the Gewald synthesis.

The resulting molecular structure features a highly substituted thiophene ring, which gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide are detailed below.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[7]

-

Data Acquisition:

-

Data Processing: Fourier transformation, phasing, and baseline correction of the Free Induction Decay (FID) signal.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.5 | Multiplet | 5H | Phenyl-H | The protons of the unsubstituted phenyl ring will appear as a complex multiplet in the aromatic region.[8] |

| ~6.5-7.0 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The chemical shift is influenced by solvent and concentration.[9] |

| ~5.5-6.0 | Broad Singlet | 2H | -CONH₂ | The amide protons will also appear as a broad singlet and their chemical shift is highly dependent on the solvent and temperature due to hydrogen bonding and restricted rotation around the C-N bond. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet.[7] |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Experimental Protocol:

-

Sample Preparation: As described for ¹H NMR, though a higher concentration may be beneficial.

-

Data Acquisition:

-

Data Processing: Fourier transformation, phasing, and baseline correction of the FID.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Carboxamide) | The carbonyl carbon of the amide will be significantly deshielded and appear at a low field.[10] |

| ~155 | C2-NH₂ | The carbon attached to the electron-donating amino group will be deshielded.[9] |

| ~140 | C4-Ph | The carbon bearing the phenyl group will be deshielded due to the aromatic ring current. |

| ~135 | C5-CH₃ | The carbon with the methyl substituent will also be in the aromatic region of the thiophene ring. |

| ~128-130 | Phenyl-C | The carbons of the phenyl ring will appear in the aromatic region.[11] |

| ~120 | C3-CONH₂ | The carbon attached to the carboxamide group will be influenced by both the thiophene ring and the carbonyl group. |

| ~15 | -CH₃ | The methyl carbon will appear at a high field, typical for sp³ hybridized carbons.[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Identification of characteristic absorption bands corresponding to specific functional groups.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | -NH₂ (Amino and Amide) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1660 | Strong | C=O Stretch | Amide I Band |

| ~1620 | Medium | N-H Bend | Amine and Amide II Band |

| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1400 | Medium | C-N Stretch | Amine and Amide |

| ~700-800 | Strong | C-H Bend | Aromatic Out-of-Plane |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide is expected to result in characteristic UV absorptions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[9]

-

Data Acquisition:

-

Instrument: A UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to show strong absorption bands in the range of 250-350 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated system of the phenyl-substituted aminothiophene ring. The exact λmax will be influenced by the solvent polarity.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to yield a prominent molecular ion peak.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The molecular weight of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide (C₁₂H₁₂N₂OS) is 232.31 g/mol . A prominent peak at m/z 233 [M+H]⁺ is expected in ESI-MS.[14]

-

Key Fragmentation Pathways: Under EI conditions, fragmentation of the molecule is expected. Potential fragmentation patterns include:

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide provides a detailed and self-consistent structural elucidation. The predicted NMR data map out the proton and carbon framework, the FT-IR spectrum confirms the presence of key functional groups, the UV-Vis spectrum highlights the electronic nature of the conjugated system, and mass spectrometry verifies the molecular weight and provides insights into its stability. This guide serves as a foundational resource for researchers, enabling the confident identification and characterization of this and related 2-aminothiophene derivatives, thereby facilitating their further investigation and potential application in drug discovery and materials science.

References

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Indian Academy of Sciences. [Link] -

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Characteristic peak bands on FTIR-spectra for different groups. ResearchGate. [Link]

-

13-C NMR Chemical Shift Table. [Link]

-

Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. MDPI. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scirp.org. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Tables For Organic Structure Analysis. University of Cambridge. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Chemical Shifts (δ, ppm). [Link]

-

ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. article.sapub.org [article.sapub.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1] These five-membered heterocyclic compounds are integral to the development of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific derivative, 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, and its analogs are of particular interest in drug discovery due to their synthetic accessibility and the potential for a variety of chemical modifications.

This technical guide provides a comprehensive overview of the structural elucidation of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, a representative member of this important class of molecules. We will delve into the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The focus will be on not just the "how" but the "why" of these experimental choices, offering insights into the interpretation of the spectral and structural data to arrive at an unambiguous molecular structure.

Synthetic Strategy: The Gewald Reaction

A robust and efficient synthesis is the prerequisite for comprehensive structural analysis. The most common and versatile method for preparing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[2] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[1]

For the synthesis of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, the reactants would typically be phenylacetone, cyanoacetamide, and elemental sulfur, with a base such as morpholine or diethylamine to catalyze the reaction.

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Understanding the synthetic pathway is crucial as it provides the initial hypothesis for the expected molecular structure.

Reactants [label="Phenylacetone + Cyanoacetamide + Sulfur\n(Base Catalyst)"]; Knoevenagel [label="Knoevenagel Condensation"]; Intermediate [label="α,β-Unsaturated Nitrile Intermediate"]; Sulfur_Addition [label="Sulfur Addition & Cyclization"]; Product [label="2-Amino-5-methyl-4-phenylthiophene-3-carboxamide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Knoevenagel; Knoevenagel -> Intermediate; Intermediate -> Sulfur_Addition; Sulfur_Addition -> Product; }

Caption: Workflow of the Gewald reaction for synthesizing the target compound.Spectroscopic Elucidation: A Multi-faceted Approach

The determination of a molecule's structure is akin to solving a puzzle, with each spectroscopic technique providing a unique set of clues. For 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, a combination of NMR, IR, and Mass Spectrometry is employed to piece together its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide is expected to exhibit several key signals:

-

Aromatic Protons: A multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group at the C4 position.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amino group at the C2 position. The chemical shift of these protons can be variable and they are often exchangeable with deuterium.

-

Amide Protons: One or two broad singlets for the protons of the carboxamide group at the C3 position. Their chemical shifts can also be variable.

-

Methyl Protons: A sharp singlet for the three protons of the methyl group at the C5 position.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For 2-amino-5-methyl-4-phenylthiophene-3-carboxamide, one would expect to see signals for:

-

Thiophene Ring Carbons: Four distinct signals for the carbons of the thiophene ring. The carbon bearing the amino group (C2) and the sulfur-adjacent carbon (C5) will have characteristic chemical shifts.

-

Phenyl Ring Carbons: Signals corresponding to the carbons of the phenyl group. Due to symmetry, fewer than six signals may be observed.

-

Carboxamide Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) for the carbonyl carbon of the carboxamide group.

-

Methyl Carbon: A signal in the upfield region for the carbon of the methyl group.

| Functional Group | ¹H NMR (ppm, expected) | ¹³C NMR (ppm, expected) |

| Phenyl-H | 7.0 - 8.0 (multiplet) | 125.0 - 140.0 |

| Amino (-NH₂) | Broad singlet (variable) | C2 (variable) |

| Amide (-CONH₂) | Broad singlet(s) (variable) | ~165.0 - 175.0 |

| Methyl (-CH₃) | Singlet | ~15.0 - 25.0 |

| Thiophene Ring | - | C3, C4, C5 (variable) |

Table 1: Expected NMR chemical shift ranges for key functional groups in 2-amino-5-methyl-4-phenylthiophene-3-carboxamide derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide would be characterized by the following absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group (-NH₂). The carboxamide N-H stretch may also appear in this region.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the carboxamide functionality.

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the thiophene and phenyl rings.

-

C-N Stretching: A band in the 1200-1350 cm⁻¹ region indicating the C-N stretching of the amino group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino & Amide) | 3200 - 3500 |

| C=O Stretch (Amide) | 1640 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Table 2: Characteristic IR absorption frequencies for 2-amino-5-methyl-4-phenylthiophene-3-carboxamide.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For 2-amino-5-methyl-4-phenylthiophene-3-carboxamide (C₁₂H₁₂N₂OS), the expected molecular weight is approximately 232.3 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 232. Subsequent fragmentation could involve the loss of the carboxamide group, the methyl group, or cleavage of the thiophene ring, providing further confirmation of the proposed structure.

M [label="[M]⁺\nm/z 232"]; Loss_CONH2 [label="Loss of CONH₂"]; Fragment1 [label="[M - CONH₂]⁺"]; Loss_CH3 [label="Loss of CH₃"]; Fragment2 [label="[M - CH₃]⁺"];

M -> Loss_CONH2 [label="-44"]; Loss_CONH2 -> Fragment1; M -> Loss_CH3 [label="-15"]; Loss_CH3 -> Fragment2; }

Caption: A simplified potential fragmentation pathway in mass spectrometry.Definitive Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state.

A study published in Acta Crystallographica provides the crystal structure of 2-amino-4-methyl-5-phenylthiophene-3-carboxamide. The key findings from this study confirm the proposed structure and provide precise details about its geometry:

-

Molecular Formula: C₁₂H₁₂N₂OS

-

Crystal System: Triclinic

-

Thiophene and Phenyl Rings: Both the thiophene and phenyl rings are planar.

-

Steric Hindrance: The steric repulsion between the phenyl group at C5 and the methyl group at C4 is minimized by a significant dihedral angle of 54.9° between the planes of the two rings. This steric strain also leads to a widening of the external angle at C5.

-

Bond Lengths and Angles: The C-S bond distances in the thiophene ring are approximately 1.745 Å and 1.722 Å, and the C-S-C bond angle is 92.0°. The C=O and C-N bond lengths of the carboxamide group are typical for amides.

-

Hydrogen Bonding: The crystal structure reveals both intramolecular and intermolecular N-H...O hydrogen bonds, which play a crucial role in the crystal packing.

| Parameter | Value from Crystallographic Data |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.2 |

| Crystal System | Triclinic |

| Dihedral Angle (Thiophene-Phenyl) | 54.9° |

| C-S Bond Lengths (Å) | 1.745(2), 1.722(2) |

| C-S-C Bond Angle (°) | 92.0(1) |

Table 3: Key crystallographic data for 2-amino-4-methyl-5-phenylthiophene-3-carboxamide.

Synthesis [label="Gewald Synthesis"]; Spectroscopy [label="Spectroscopic Analysis\n(NMR, IR, MS)"]; Crystallography [label="X-ray Crystallography"]; Structure [label="Confirmed Molecular Structure", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Synthesis -> Spectroscopy; Spectroscopy -> Crystallography [label="Confirmation"]; Crystallography -> Structure; }

Caption: The integrated workflow for the synthesis and structural elucidation.Experimental Protocols

General Synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide (Gewald Reaction)

-

To a stirred solution of phenylacetone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).

-

Add a catalytic amount of morpholine (2 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-methyl-4-phenylthiophene-3-carboxamide.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the IR spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization) to obtain the mass spectrum.

-

X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure using appropriate software.

Conclusion

The structural elucidation of 2-amino-5-methyl-4-phenylthiophene-3-carboxamide is a textbook example of the power of combining synthetic chemistry with a suite of modern analytical techniques. The Gewald reaction provides an efficient route to this important heterocyclic scaffold. Subsequently, NMR, IR, and mass spectrometry work in concert to provide a detailed picture of the molecular formula, functional groups, and connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure, confirming the spectroscopic interpretations and offering insights into the molecule's solid-state conformation and intermolecular interactions. This comprehensive approach is fundamental in the field of drug discovery and development, ensuring the absolute structural integrity of novel therapeutic agents.

References

-

Joseph, P. S., Selladurai, S., Kannan, S., & Parthasarathi, V. (1991). 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 47(3), 674-676. [Link]

-

Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32965–32983. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-839. [Link]

-

Mamatha, D. M., et al. (2021). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(21), 6439. [Link]

-

PubChem. (n.d.). 2-Amino-5-phenylthiophene-3-carboxamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

Sources

The Expanding Therapeutic Potential of Substituted 2-Aminothiophenes: From Synthesis to Biological Targeting

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene (2-AT) core is a quintessential "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a vast array of biologically active molecules.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic accessibility, and electronic properties that make it an ideal starting point for drug design.[4] The versatility of this scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] A key driver of this versatility is the Gewald reaction, a robust and highly adaptable multi-component synthesis that allows for the efficient creation of polysubstituted 2-aminothiophenes from simple precursors.[1][5][6] This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of substituted 2-aminothiophenes, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy.

The Synthetic Cornerstone: The Gewald Three-Component Reaction

The widespread investigation of 2-aminothiophenes in drug discovery is inextricably linked to the efficiency of the Gewald synthesis.[2][5] First reported by Karl Gewald in 1961, this one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or piperidine.[1][6] The reaction's power lies in its convergence and operational simplicity, which grants access to a diverse library of highly functionalized thiophenes in a single step.[5][7]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated intermediate.[6][8] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[6] This straightforward pathway is fundamental to the rapid exploration of structure-activity relationships (SAR) for various biological targets.

Diagram: The Gewald Reaction Workflow

Caption: General workflow of the Gewald three-component synthesis.

Protocol 1: Representative Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene

This protocol describes a typical procedure for synthesizing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common building block.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq) in 30 mL of ethanol.

-

Catalyst Addition: Add morpholine (12 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature. The addition of the base is often exothermic and initiates the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Allow the mixture to cool to room temperature, during which the product often precipitates. If precipitation is incomplete, cool the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.

Anticancer Activity: Targeting Uncontrolled Proliferation

Substituted 2-aminothiophenes have emerged as a significant class of anticancer agents, with their derivatives showing potent activity against a range of human cancer cell lines.[9][10] A primary mechanism of action involves the inhibition of protein kinases, enzymes that are crucial components of signaling pathways controlling cell growth and division and are frequently dysregulated in cancer.[9][11] In particular, thieno[2,3-d]pyrimidines, which are readily synthesized from 2-AT precursors, are prominent kinase inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR).[9] Beyond kinase inhibition, these compounds have been shown to interfere with the cell cycle and induce apoptosis (programmed cell death).[12][13]

Diagram: Kinase Inhibition by 2-AT Derivatives

Caption: Inhibition of oncogenic kinase signaling by 2-AT derivatives.

Table 1: Selected Anticancer Activities of 2-Aminothiophene Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (GI₅₀ / IC₅₀) | Reference |

| Thieno[2,3-d]pyrimidines | MDA-MB-468 (Breast) | Two-digit nanomolar range | [9] |